molecular formula C15H23N3O B249248 N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide

N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide

Cat. No. B249248
M. Wt: 261.36 g/mol
InChI Key: AMDXYLUUAPFSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research. MPMP is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The exact mechanism of action of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is not yet fully understood. However, it is believed to act by modulating the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has also been found to interact with various receptors such as the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, ion channel activity, and cell survival.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has also been found to exhibit antioxidant properties, which may be beneficial in the treatment of various neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized in the laboratory using relatively simple methods. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is also stable under various conditions, which makes it suitable for use in various assays. However, one of the limitations is that the exact mechanism of action of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is not yet fully understood, which makes it difficult to interpret the results of various experiments.

Future Directions

There are several future directions for the research on N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide. One of the future directions is to study the potential use of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another future direction is to study the potential use of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide as an analgesic and anti-inflammatory agent. Furthermore, the development of new derivatives of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide with enhanced pharmacological properties is also an area of future research.
Conclusion:
In conclusion, N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide is a synthetic compound that has gained significant attention in the field of scientific research. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antidepressant properties. However, further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide and to explore its potential applications in various fields.

Synthesis Methods

N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide can be synthesized through several methods, including the reaction of 4-methylphenylhydrazine with 3-(4-methylpiperazin-1-yl)propan-1-one. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified through various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antidepressant properties. N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

Product Name

N-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)propanamide

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

N-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)propanamide

InChI

InChI=1S/C15H23N3O/c1-13-3-5-14(6-4-13)16-15(19)7-8-18-11-9-17(2)10-12-18/h3-6H,7-12H2,1-2H3,(H,16,19)

InChI Key

AMDXYLUUAPFSBY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.